molecular formula C10H14S B074981 Butylthiobenzene CAS No. 1126-80-3

Butylthiobenzene

Cat. No.: B074981
CAS No.: 1126-80-3
M. Wt: 166.29 g/mol
InChI Key: JETFNRIIPBNRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butylthiobenzene (C₁₀H₁₄S) is an organosulfur compound consisting of a benzene ring substituted with a butylthio (-S-C₄H₉) group. This compound is characterized by its hydrophobic alkyl chain and aromatic core, which influence its physicochemical properties, such as solubility in organic solvents and moderate volatility. While specific applications of this compound are less documented in the provided literature, its structural analogs, like benzenethiol, are widely used in organic synthesis, pharmaceuticals, and materials science .

Properties

CAS No.

1126-80-3

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

butylsulfanylbenzene

InChI

InChI=1S/C10H14S/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

JETFNRIIPBNRAT-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=CC=C1

Canonical SMILES

CCCCSC1=CC=CC=C1

Other CAS No.

1126-80-3

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water
This compound Not Available C₁₀H₁₄S 166.28 ~250 (estimated) Low
Benzenethiol 108-98-5 C₆H₆S 110.18 169 Slightly soluble
Methylthiobenzene 100-68-5 C₇H₈S 124.20 195 Very low
Phenylthiobenzene 139-66-2 C₁₂H₁₀S 186.27 303 Insoluble

Research Findings

  • Reactivity : this compound’s longer alkyl chain enhances its lipophilicity, making it less reactive in polar solvents compared to benzenethiol. The thioether group (-S-) is less nucleophilic than the thiol (-SH) group in benzenethiol .
  • Environmental Impact: Benzenethiol is monitored in environmental samples (e.g., EPA code 73518 for "BENZENE THIOL TOTWUG/L"), suggesting concerns about its persistence and toxicity.
  • Applications : Thioethers like this compound are utilized in polymer stabilization and ligand design, whereas benzenethiol derivatives are common in pharmaceuticals .

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